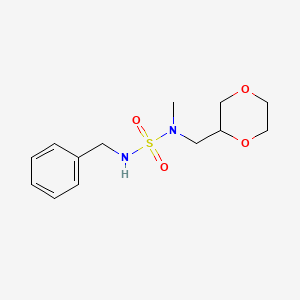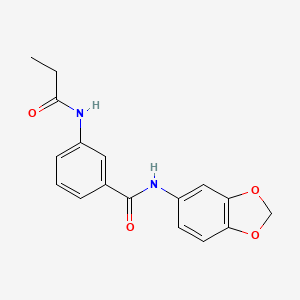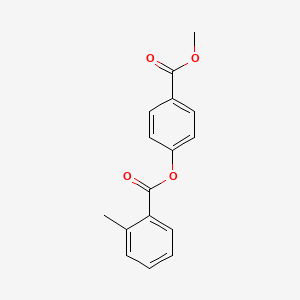
N'-benzyl-N-(1,4-dioxan-2-ylmethyl)-N-methylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(1,4-dioxan-2-ylmethyl)-N-methylsulfamide, also known as DBM, is a chemical compound that has been widely used in scientific research applications. DBM is an organic compound that belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N'-benzyl-N-(1,4-dioxan-2-ylmethyl)-N-methylsulfamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. This compound has also been found to inhibit the replication of the herpes simplex virus by interfering with the viral DNA synthesis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. In addition, this compound has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-benzyl-N-(1,4-dioxan-2-ylmethyl)-N-methylsulfamide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in high purity. This compound has also been found to have low toxicity and can be used at relatively low concentrations. However, this compound has some limitations in lab experiments. It has poor solubility in water and organic solvents, which can limit its use in certain experiments. In addition, this compound has a short half-life in vivo, which can make it difficult to study its pharmacokinetics and biodistribution.
Direcciones Futuras
There are several future directions for the use of N'-benzyl-N-(1,4-dioxan-2-ylmethyl)-N-methylsulfamide in scientific research. One potential direction is the development of this compound-based anticancer drugs. This compound has been found to have potent anticancer activity, and further studies could lead to the development of more effective and targeted anticancer drugs. Another potential direction is the study of the pharmacokinetics and biodistribution of this compound in vivo. Understanding the pharmacokinetics and biodistribution of this compound could lead to the development of more effective drug delivery systems. Finally, the study of the molecular mechanisms underlying the anticancer and antiviral activities of this compound could lead to the development of new therapeutic targets for cancer and viral diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research applications. This compound has been found to have various biochemical and physiological effects and has shown promise as a potential anticancer, antiviral, and antibacterial agent. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of this compound-based anticancer drugs and the study of its pharmacokinetics and molecular mechanisms.
Métodos De Síntesis
N'-benzyl-N-(1,4-dioxan-2-ylmethyl)-N-methylsulfamide can be synthesized by reacting benzylamine with 2,2-dimethoxypropane in the presence of a strong acid catalyst. The resulting intermediate is then reacted with methylsulfonyl chloride to yield this compound. This synthesis method has been found to be efficient and yields high purity this compound.
Aplicaciones Científicas De Investigación
N'-benzyl-N-(1,4-dioxan-2-ylmethyl)-N-methylsulfamide has been found to have various scientific research applications, including anticancer, antiviral, and antibacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to have antiviral activity against the herpes simplex virus and antibacterial activity against Staphylococcus aureus.
Propiedades
IUPAC Name |
2-[[benzylsulfamoyl(methyl)amino]methyl]-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-15(10-13-11-18-7-8-19-13)20(16,17)14-9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTVRSIFUFCMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline](/img/structure/B5321411.png)
![1-(2-methoxyphenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine trifluoroacetate](/img/structure/B5321415.png)
![2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5321421.png)
![7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5321426.png)
![7-(4-acetylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5321433.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5321439.png)
![3-(butylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321444.png)
![7-acetyl-N-(2,2-dimethylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5321460.png)
![{3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5321468.png)
![1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one](/img/structure/B5321476.png)
![6-(2-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321482.png)


![4-{3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5321514.png)